molecular formula C51H74O19 B1207252 Pengitoxin CAS No. 7242-04-8

Pengitoxin

Cat. No.: B1207252
CAS No.: 7242-04-8
M. Wt: 991.1 g/mol
InChI Key: JDYLJSDIEBHXPO-UHFFFAOYSA-N
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Preparation Methods

Chemical Reactions Analysis

Pengitoxin undergoes various chemical reactions, including:

Common reagents used in these reactions include acetic anhydride, pyridine, and various oxidizing and reducing agents. The major products formed from these reactions are typically different acetylated or deacetylated derivatives of this compound .

Mechanism of Action

Pengitoxin exerts its effects by inhibiting the sodium-potassium ATPase enzyme, which leads to an increase in intracellular sodium levels. This, in turn, causes an increase in intracellular calcium levels through the sodium-calcium exchanger. The increased calcium levels enhance cardiac contractility, making this compound effective in treating heart failure . The molecular targets involved in this mechanism are primarily the sodium-potassium ATPase enzyme and the sodium-calcium exchanger .

Comparison with Similar Compounds

Pengitoxin is similar to other cardiac glycosides like digitoxin and digoxin. it has a longer elimination half-life compared to digoxin and a shorter half-life compared to digitoxin . This compound’s distribution volume and clearance rates are also closer to those of digitoxin than digoxin . These differences make this compound unique in its pharmacokinetic profile and its potential therapeutic applications.

Similar Compounds

This compound’s unique pharmacokinetic properties and its specific mechanism of action make it a valuable compound for scientific research and potential therapeutic applications.

Properties

CAS No.

7242-04-8

Molecular Formula

C51H74O19

Molecular Weight

991.1 g/mol

IUPAC Name

[3-[4-acetyloxy-5-(4,5-diacetyloxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-[[16-acetyloxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-2-methyloxan-4-yl] acetate

InChI

InChI=1S/C51H74O19/c1-24-46(67-31(8)56)37(63-27(4)52)20-43(61-24)69-48-26(3)62-44(21-39(48)65-29(6)54)70-47-25(2)60-42(19-38(47)64-28(5)53)68-34-13-15-49(9)33(18-34)11-12-36-35(49)14-16-50(10)45(32-17-41(57)59-23-32)40(66-30(7)55)22-51(36,50)58/h17,24-26,33-40,42-48,58H,11-16,18-23H2,1-10H3

InChI Key

JDYLJSDIEBHXPO-UHFFFAOYSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(C[C@@H]([C@@H]5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC(=O)C)O[C@H]7C[C@@H]([C@@H]([C@H](O7)C)O[C@H]8C[C@@H]([C@@H]([C@H](O8)C)OC(=O)C)OC(=O)C)OC(=O)C

SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC(=O)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CC(C5C6=CC(=O)OC6)OC(=O)C)O)C)C)OC(=O)C)OC7CC(C(C(O7)C)OC8CC(C(C(O8)C)OC(=O)C)OC(=O)C)OC(=O)C

Synonyms

pengitoxin
pentaacetylgitoxin
pentaacetylgitoxin, (3beta,5beta,12beta)-isomer
pentaacetylgitoxin, (3beta,5beta,16alpha)-isomer
Pentagit

Origin of Product

United States

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